molecular formula C12H9NO4S B14402410 2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one CAS No. 88518-98-3

2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one

Cat. No.: B14402410
CAS No.: 88518-98-3
M. Wt: 263.27 g/mol
InChI Key: SWZXCMDKQNUPKV-UHFFFAOYSA-N
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Description

2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the cyclization of ortho-substituted anilines with carboxylic acids or their derivatives. For 2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one, a common synthetic route involves the reaction of 2-aminophenol with substituted aldehydes in the presence of a catalyst such as copper(II) oxide nanoparticles in dimethyl sulfoxide (DMSO) under air . The reaction conditions usually include heating the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzoxazole
  • 2-mercaptobenzoxazole
  • 2-hydroxybenzoxazole

Uniqueness

2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one is unique due to the presence of the hydroxymethyl and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88518-98-3

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

2-(hydroxymethylsulfanyl)-9-methylpyrano[3,2-e][1,3]benzoxazol-7-one

InChI

InChI=1S/C12H9NO4S/c1-6-4-9(15)16-7-2-3-8-11(10(6)7)13-12(17-8)18-5-14/h2-4,14H,5H2,1H3

InChI Key

SWZXCMDKQNUPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C=C2)OC(=N3)SCO

Origin of Product

United States

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